[(furan-2-yl)methyl](prop-2-en-1-yl)amine hydrochloride
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Overview
Description
“(Furan-2-ylmethyl)(prop-2-en-1-yl)amine hydrochloride” is a chemical compound that has been studied for its potential cognitive enhancing properties . It is a partially reversible inhibitor of hMAO-B, a type of enzyme that plays a key role in the metabolism of monoamine neurotransmitters .
Synthesis Analysis
The synthesis of this compound involves the use of N-(furan-2-ylmethyl)-N-prop-2-yn-1-amine derivates . The exact method of synthesis was not found in the available resources.Molecular Structure Analysis
The molecular structure of this compound includes a furan ring, a prop-2-en-1-yl group, and an amine group . The InChI code for this compound is 1S/C9H13NO/c1-3-6-10(2)8-9-5-4-7-11-9/h3-5,7H,1,6,8H2,2H3 .Chemical Reactions Analysis
The compound has been evaluated for its inhibition profile of monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B) using a fluorimetric method . The compound is a partially reversible inhibitor of hMAO-B .Physical and Chemical Properties Analysis
The compound has a molecular weight of 151.21 . The storage temperature for this compound is 4 degrees Celsius .Scientific Research Applications
Synthesis and Characterization
Synthesis of Complexes
(Furan-2-ylmethyl)(prop-2-en-1-yl)amine hydrochloride has been used in the synthesis of various silicon complexes, including ((furan-2-yl)methoxy)triethoxysilane and ((furan-2-yl)methoxy)trichlorosilane. These compounds have been synthesized and characterized through spectroscopic techniques and mass spectrometry (Singh et al., 2013).
Enantioselective Synthesis
The compound has been utilized in the enantioselective synthesis of furan-2-yl amines and amino acids. This involves the reduction of O-benzyl furan-2-yl ketone oximes to chiral amines, which are further processed into amino acids (Demir et al., 2003).
Biological Activities
Root Growth-Inhibitory Activity
N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides, derived from the reaction with (Furan-2-ylmethyl)(prop-2-en-1-yl)amine, show significant root growth-inhibitory activity. These compounds have been tested using germination assays on rape seedlings, demonstrating potential agricultural applications (Kitagawa & Asada, 2005).
Cytotoxic Activity
Derivatives such as 1-{3-[1-(5-organylsilylfuran-2-yl)silinan-1-yl]propyl}amines have been synthesized and found to exhibit high cytotoxic activity. This highlights its potential in developing anti-cancer agents (Ignatovich et al., 2014).
Antimicrobial Activity
Schiff bases of 2-amino-4-(4-chlorophenyl) –n-(3-furan-2-ylmethyl carboxamido) thiophenes, synthesized using (Furan-2-ylmethyl)(prop-2-en-1-yl)amine, have shown promising antimicrobial activity. These compounds have been characterized and evaluated for their effectiveness against various microbial strains (Arora et al., 2013).
Chemical Properties and Reactions
Photophysical Properties
The compound's derivatives have been studied for their absorption and fluorescence characteristics. These studies provide insights into their behavior in different solvents, which is crucial for applications in materials science (Kumari et al., 2017).
Catalytic Conversion
The compound has been used in the catalytic conversion of furfural to furan-derived amines, showcasing its potential in biomass conversion and the synthesis of valuable chemical intermediates (Jiang et al., 2020).
Synthesis of Pyrroles
It has been involved in the synthesis of 1,2,4-trisubstituted pyrroles, demonstrating its versatility in creating heterocyclic compounds (Friedrich et al., 2002).
Mechanism of Action
The compound’s mechanism of action is related to its ability to inhibit monoamine oxidase-B (MAO-B), an enzyme that plays a crucial role in the metabolism of monoamine neurotransmitters . By inhibiting MAO-B, the compound can enhance monoaminergic transmission, which is linked to cognitive processes .
Safety and Hazards
Properties
IUPAC Name |
N-(furan-2-ylmethyl)prop-2-en-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-2-5-9-7-8-4-3-6-10-8;/h2-4,6,9H,1,5,7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAKDCCLSPOXSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC=CO1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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